molecular formula C14H12N4O2S B2628400 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide CAS No. 950248-40-5

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

Cat. No.: B2628400
CAS No.: 950248-40-5
M. Wt: 300.34
InChI Key: NQFXKVWMWQHDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide is a complex organic compound that features a quinoline core substituted with a hydroxy group, a methyl group, and a carboxamide group The compound also contains a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methyl groups. The thiadiazole ring is then synthesized and attached to the quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline-6-carboxaldehyde derivative, while reduction of the carboxamide group would produce a quinoline-6-amine derivative.

Scientific Research Applications

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiadiazole-containing molecules. Examples are:

    4-hydroxy-2-methylquinoline-6-carboxamide: Lacks the thiadiazole ring but shares the quinoline core.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide: Lacks the hydroxy group but contains both the quinoline and thiadiazole rings.

Uniqueness

The uniqueness of 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide lies in its combined structural features, which allow it to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXKVWMWQHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.